{[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride
Overview
Description
{[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride is a chemical compound with the molecular formula C8H10ClN3S It is a heterocyclic compound containing both sulfur and nitrogen atoms, which makes it an interesting subject for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride typically involves the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form 5-(2-thienyl)-1H-pyrazole. This intermediate is then reacted with formaldehyde and ammonium chloride to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the thienyl and pyrazole rings.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
{[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The sulfur and nitrogen atoms in the compound may play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds are structurally similar and are used in organic and medicinal synthesis.
Thiazolidines: Another class of heterocyclic compounds with sulfur and nitrogen atoms, known for their diverse biological activities.
Uniqueness
{[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride is unique due to its specific combination of a thienyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5-thiophen-2-yl-1H-pyrazol-4-yl)methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S.ClH/c9-4-6-5-10-11-8(6)7-2-1-3-12-7;/h1-3,5H,4,9H2,(H,10,11);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIJUDQPZKSKNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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